[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile
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Overview
Description
[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile is a chemical compound with the molecular formula C11H6ClN3O3 and a molecular weight of 263.63 g/mol . It is an ether compound known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile can be achieved through several methods. One common approach involves the reaction of 7-chloro-5-nitroquinoline with acetonitrile in the presence of a suitable base and solvent . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . Additionally, its antimalarial activity is linked to its interference with the heme detoxification process in Plasmodium parasites .
Comparison with Similar Compounds
[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile can be compared with other quinoline derivatives, such as:
Quinazoline derivatives: These compounds exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
88757-71-5 |
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Molecular Formula |
C11H6ClN3O3 |
Molecular Weight |
263.63 g/mol |
IUPAC Name |
2-(7-chloro-5-nitroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6ClN3O3/c12-8-6-9(15(16)17)7-2-1-4-14-10(7)11(8)18-5-3-13/h1-2,4,6H,5H2 |
InChI Key |
KVZSPUSLOOGSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OCC#N)N=C1 |
Origin of Product |
United States |
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